2-(3-Fluoro-2-methylphenyl)ethan-1-amine
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Overview
Description
2-(3-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)ethan-1-amine
- 2-(3-Methylphenyl)ethan-1-amine
- 2-(4-Fluoro-2-methylphenyl)ethan-1-amine
Uniqueness
2-(3-Fluoro-2-methylphenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds .
Properties
CAS No. |
771573-37-6 |
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Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5-6,11H2,1H3 |
InChI Key |
LXRRRHZCCXOINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CCN |
Origin of Product |
United States |
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